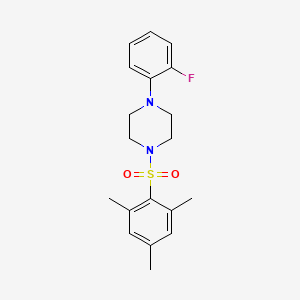
1-(2-Fluorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 2-fluorophenyl group and a 2,4,6-trimethylbenzenesulfonyl group. The unique structural attributes of this compound make it a subject of study in medicinal chemistry, pharmacology, and material science.
準備方法
The synthesis of 1-(2-Fluorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Core: Starting with piperazine, the 2-fluorophenyl group is introduced via a nucleophilic substitution reaction.
Sulfonylation: The 2,4,6-trimethylbenzenesulfonyl group is then attached to the piperazine ring through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(2-Fluorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products depend on the reaction conditions and reagents used.
科学的研究の応用
1-(2-Fluorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Industry: It is explored for use in the synthesis of advanced polymers and as a precursor in the production of specialty chemicals.
作用機序
The mechanism of action of 1-(2-Fluorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions and potential hydrogen bonding. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with biological targets.
類似化合物との比較
Compared to other piperazine derivatives, 1-(2-Fluorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine stands out due to its unique combination of substituents. Similar compounds include:
1-(2-Fluorophenyl)piperazine: Lacks the sulfonyl group, resulting in different pharmacological properties.
4-(2,4,6-Trimethylbenzenesulfonyl)piperazine: Lacks the fluorophenyl group, affecting its binding affinity and reactivity.
1-(2-Chlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine: Substitution of fluorine with chlorine alters the compound’s electronic properties and biological activity.
特性
IUPAC Name |
1-(2-fluorophenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S/c1-14-12-15(2)19(16(3)13-14)25(23,24)22-10-8-21(9-11-22)18-7-5-4-6-17(18)20/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWVNUOEVBTSOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
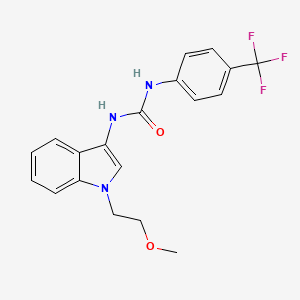
![2-[(4-Fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2537307.png)
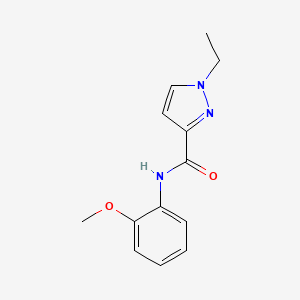
![7-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2537309.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B2537313.png)
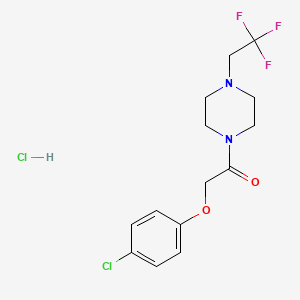
![5-bromo-N-[(1-hydroxycyclopentyl)methyl]thiophene-2-sulfonamide](/img/structure/B2537315.png)
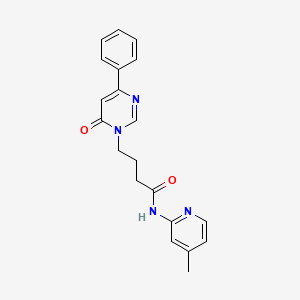
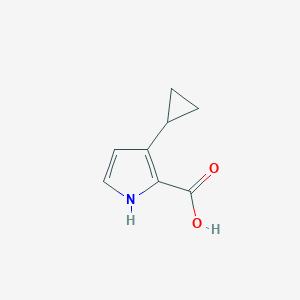
![2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetohydrazide](/img/structure/B2537321.png)
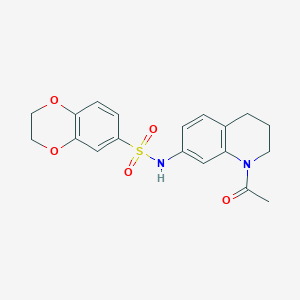
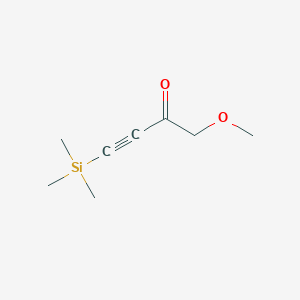
![(2-Chloropyridin-4-yl)-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2537325.png)
